molecular formula C42H74N10O14 B612612 MART-1 (26-35) human

MART-1 (26-35) human

货号: B612612
分子量: 943.1 g/mol
InChI 键: TUIOKRGNEZUFAI-NMIMMQBESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Discovery and Nomenclature of MART-1/Melan-A Antigen

The discovery of MART-1/Melan-A in 1994 marked a pivotal advancement in melanoma immunology. Two independent research groups identified the antigen through distinct approaches:

  • Kawakami et al. at the National Cancer Institute isolated it using tumor-infiltrating lymphocytes from melanoma patients, coining the term MART-1 (Melanoma Antigen Recognized by T-cells).
  • Coulie et al. in Belgium identified the same antigen through cDNA library screening and named it Melan-A (Melanocyte Antigen).

The dual nomenclature persists, with MART-1 emphasizing its immunogenic properties and Melan-A reflecting its cellular origin. The MLANA gene resides on chromosome 9p24.1 and encodes a 118-amino acid transmembrane protein with a single hydrophobic domain. Early structural studies revealed its role in stabilizing melanosomal proteins like GP100 (PMEL) and GPCR143, critical for melanosome maturation.

Biological Significance in Melanocyte Differentiation and Melanoma Pathogenesis

MART-1/Melan-A exhibits lineage-restricted expression, limited to:

  • Normal melanocytes
  • Retinal pigment epithelium
  • Benign melanocytic nevi
  • Malignant melanoma.

Key Functional Roles:

  • Melanosome Biogenesis :
    MART-1 localizes to the trans-Golgi network and early melanosomes, facilitating the structural organization of premelanosomes. Quantitative immunoelectron microscopy shows its enrichment in coated vesicles and limiting membranes of immature melanosomes.
  • Transcriptional Regulation :
    The microphthalmia-associated transcription factor (MITF) directly regulates MLANA expression. MITF binds conserved E-box motifs in the MLANA promoter, creating a co-expression network with SILV/PMEL17 (gp100) and tyrosinase.
  • Diagnostic Utility :
    Antibodies against MART-1 (e.g., clone A103) are used histologically to distinguish melanocytic tumors from non-melanocytic malignancies. Unlike HMB-45, MART-1 retains expression in spindle-cell and desmoplastic melanomas.

Table 1: MITF-Regulated Melanoma Antigens

Gene Protein Function Diagnostic Use
MLANA MART-1 Melanosome stabilization Melanoma marker (A103)
SILV PMEL/gp100 Melanin polymerization HMB-45 antibody target
MITF MITF Master melanocyte regulator D5 antibody target

Rationale for Studying the 26-35 Epitope Fragment

The MART-1 (26-35) epitope has become a cornerstone of melanoma vaccine development due to three interrelated factors:

Immunodominance and T-Cell Recognition

  • HLA-A0201 Restriction :
    Over 40% of Caucasians express HLA-A0201, making this epitope a high-priority therapeutic target. The decamer EAAGIGILTV binds HLA-A*0201 with higher stability (half-life >6 hours) than the nonamer AAGIGILTV (27-35).
  • High Precursor Frequency :
    Approximately 1 in 1,000 circulating CD8+ T cells recognizes MART-1 (26-35), a frequency unmatched by other tumor-associated antigens.

Escape from Central Tolerance

Medullary thymic epithelial cells (mTECs) express a truncated MLANA transcript lacking exons encoding the 26-35 epitope. Consequently, T cells specific for this region evade negative selection, enabling a robust peripheral repertoire.

Enhanced Immunogenicity of Modified Peptides

Substitution of glutamic acid (E) at position 1 with alanine (A) in the analog ELAGIGILTV improves HLA-A*0201 binding affinity by 100-fold compared to the native decamer. This modification enhances T-cell activation in vitro and in clinical trials.

Table 2: Comparative Peptide Binding to HLA-A*0201

Peptide Sequence Binding Affinity (IC50 nM) T-Cell Response
Native (26-35) EAAGIGILTV 320 Moderate
Analog (26-35) ELAGIGILTV 3.2 High
Native (27-35) AAGIGILTV >1,000 Low

属性

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIOKRGNEZUFAI-NMIMMQBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74N10O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Resin and Linker Selection

  • Resin Type : Wang resin (0.65 mmol/g loading capacity) is commonly used for its compatibility with Fmoc chemistry and acid-labile cleavage.

  • Linker Chemistry : A Rink amide linker enables C-terminal amidation, though MART-1 (26-35) is typically synthesized with a free C-terminus.

Amino Acid Protection and Coupling

  • Fmoc Protection : N-terminal Fmoc groups are removed using 20% piperidine in DMF.

  • Coupling Reagents : HBTU/HOBt or HCTU in DMF facilitate rapid amide bond formation, with double couplings for sterically hindered residues (e.g., Ile, Leu).

Traditional SPPS Protocol for MART-1 (26-35)

A representative synthesis protocol derived from industry and academic sources follows:

Stepwise Assembly

  • Resin Swelling : Wang resin is swollen in DMF for 30 min.

  • Fmoc Deprotection : Treated with 20% piperidine/DMF (2 × 5 min).

  • Coupling : 4 eq Fmoc-amino acid, 4 eq HCTU, 8 eq DIPEA in DMF, agitated for 1 h.

  • Wash Cycles : DMF (3×) and DCM (2×) after each coupling.

Process Monitoring

  • Kaiser Test : Qualitative ninhydrin assay detects free amines, indicating incomplete coupling.

  • HPLC-MS : Mid-synthesis checks for truncated sequences.

Advanced SPPS Methodologies

Solvent-Free Wash Elimination (Nature, 2023)

A groundbreaking method eliminates washing steps by evaporating Fmoc deprotection reagents (e.g., piperidine) at 40°C under nitrogen flush:

ParameterTraditional SPPSWash-Free SPPS
Solvent Consumption500 mL/g peptide25 mL/g peptide
Cycle Time2 h45 min
Purity (HPLC)97.2%96.8–97.5%

This approach reduced waste by 95% while maintaining peptide integrity, validated for sequences up to 89 amino acids.

Post-Synthesis Processing

Cleavage and Deprotection

  • Reagent Cocktail : TFA/TIS/water (95:2.5:2.5) for 2 h at RT.

  • Side-Chain Deprotection : Simultaneously removes tert-butyl (tBu) and trityl (Trt) groups.

Purification

  • HPLC Conditions :

    • Column: C18, 5 µm, 250 × 4.6 mm

    • Gradient: 10–60% acetonitrile/0.1% TFA over 30 min.

  • Purity : ≥97.2% by analytical HPLC.

Analytical Validation

Structural Characterization

ParameterValueMethod
Molecular Weight943.11 DaESI-MS
CAS Number156251-01-3Registry
Peptide Content≥80%Amino Acid Analysis

Functional Assays

  • T-Cell Activation : 10 µg/mL peptide pulsed onto T2 cells induces TNF-α secretion in CTLs.

  • MHC Binding Affinity : Relative affinity 4× higher than MART-1 (27-35) (Table 1).

Challenges and Optimization Strategies

Aggregation During Synthesis

The hydrophobic stretch (Gly28–Ile32) promotes β-sheet formation, requiring:

  • Enhanced Solvation : 0.4 M LiCl in DMF reduces interchain aggregation.

  • Pseudoproline Dipeptides : Substitute Ile-Gly with Oxazolidine derivatives to disrupt secondary structures.

Scale-Up Considerations

  • Continuous-Flow SPPS : Column-based reactors enable kilogram-scale production.

  • Green Chemistry : Wash-free SPPS cuts acetonitrile use by 92% .

化学反应分析

反应类型: MART-1 (26-35) 人类主要经历肽键形成和裂解反应。由于其肽性质,它通常不参与氧化、还原或取代反应。

常用试剂和条件:

    肽键形成: Fmoc 保护的氨基酸、偶联试剂(如 HBTU(O-苯并三唑-N,N,N',N'-四甲基-脲-六氟磷酸盐))和碱(如 DIPEA(N,N-二异丙基乙胺))。

    从树脂上裂解: 三氟乙酸 (TFA),在水、三异丙基硅烷 (TIS) 和乙二硫醇 (EDT) 等清除剂的存在下。

主要产物: 主要产物是 MART-1 (26-35) 肽本身,潜在的次要副产物是截短的或错误折叠的肽 .

科学研究应用

化学: MART-1 (26-35) 人类用于研究肽合成技术和开发基于肽的分析方法。

生物学: 在生物学研究中,MART-1 (26-35) 人类用于研究 T 细胞识别和免疫反应。它用作研究抗原加工和提呈机制的模型抗原 .

医学: MART-1 (26-35) 人类广泛应用于癌症免疫治疗,特别是黑色素瘤。它被用于开发癌症疫苗和过继性细胞疗法。该肽用于刺激 MART-1 特异性细胞毒性 T 淋巴细胞 (CTL),用于靶向癌症治疗 .

工业: 在制药行业,MART-1 (26-35) 人类用于开发黑色素瘤的诊断工具和治疗剂 .

作用机制

MART-1 (26-35) 人类通过与主要组织相容性复合体 (MHC) 分子复合后,在黑色素瘤细胞表面表达而发挥作用。这种肽-MHC 复合物被 MART-1 特异性细胞毒性 T 细胞识别,导致这些 T 细胞的活化和增殖。活化的 T 细胞随后靶向并杀死表达 MART-1 抗原的黑色素瘤细胞 .

分子靶标和途径:

相似化合物的比较

Structural and Functional Differences

MART-1 (27-35) Human
  • Sequence : AAGIGILTV (residues 27–35) .
  • Key Differences :
    • Shorter by one N-terminal residue (lacks Glu26) .
    • Lower thermal stability: Native MART-1 (27-35) forms MHC complexes with a half-life ($t_{1/2}$) of 4.4 hours, compared to 3.2 hours for MART-1 (26-35) .
    • Reduced T-cell activation: Produces lower IFN-γ levels compared to modified MART-1 (26-35) variants (e.g., A27L) .

NY-ESO-1 (157-165)
  • Sequence : SLLMWITQC (residues 157–165 of NY-ESO-1) .
  • Key Differences :
    • Higher binding affinity: $KD = 52.6 \, \text{nM}$ vs. MART-1 (26-35) variants ($KD = 0.15–2.4 \, \text{mM}$) .
    • Broader cross-reactivity: Recognized by diverse T-cell clones, unlike MART-1 (26-35), which has narrower specificity .
Modified MART-1 Variants
  • A27L (MART-1 (26-35) A27L): Substitution: Alanine27 → Leucine . Enhanced immunogenicity: Induces 2–3× higher IFN-γ levels compared to native MART-1 (26-35) .
  • ELAGIGILTV (Anchor-modified MART-1 (26-35)) :
    • Substitution: Alanine27 → Leucine, Alanine26 → Glutamic acid .
    • Improved MHC binding: Increases MHC complex half-life from 3.2 hours (native) to 16.9 hours .

Stability and MHC Binding Kinetics

Compound $t_{1/2}$ (Hours) $K_D$ (Affinity) Key Modification
MART-1 (26-35) native 3.2 2.4 mM None
MART-1 (26-35) A27L 16.9 0.15 mM Anchor residue substitution (A27L)
MART-1 (27-35) native 4.4 1.8 mM None
MART-1 (27-35) anchor-mod 6.9 0.9 mM Leucine substitution
NY-ESO-1 (157-165) N/A 52.6 nM None

Notes:

  • Anchor modifications (e.g., A27L) significantly enhance MHC binding and complex stability, with MART-1 (26-35) A27L showing the largest improvement ($t_{1/2} = 16.9$ hours vs. 3.2 hours) .
  • NY-ESO-1 (157-165) exhibits nanomolar affinity, making it superior in binding but less melanoma-specific than MART-1 peptides .

Immunogenicity and T-Cell Responses

MART-1 (26-35) vs. MART-1 (27-35) :
  • IFN-γ Production : MART-1 (26-35) induces lower IFN-γ levels than A27L variants but higher than MART-1 (27-35) .
  • IL-2 Modulation: Melanoma-derived peptide fractions inhibit IL-2 release in response to native MART-1 (26-35). However, the superagonist variant MART-1 (27-35) 1L restores IL-2 production, unlike MART-1 (26-35) 2L .
Cross-Reactivity :
  • No such data exist for MART-1 (26-35), suggesting its recognition is more tumor-specific.

Clinical and Therapeutic Implications

  • Vaccine Efficacy : Modified MART-1 (26-35) peptides (e.g., ELAGIGILTV) show superior CD8+ T-cell priming in clinical trials compared to native peptides .
  • Combination Therapies: MART-1 (26-35) is used in nanovaccines with anti-PD-1/OX40 antibodies, enhancing dendritic cell targeting and T-cell activation .

生物活性

MART-1 (Melanoma Antigen Recognized by T cells-1), also known as Melan-A, is a differentiation antigen predominantly expressed in melanocytes and melanoma cells. The peptide fragment MART-1 (26-35), corresponding to amino acids 26-35 of the MART-1 protein, plays a crucial role in immune recognition by cytotoxic T lymphocytes (CTLs). This article explores the biological activity of the MART-1 (26-35) peptide, focusing on its mechanisms of action, immune responses, and implications for cancer immunotherapy.

1. Structure and Function

MART-1 (26-35) is recognized by CD8+ T cells in the context of the MHC class I molecule HLA-A*0201. This peptide is critical for eliciting an immune response against melanoma cells. The sequence of the native peptide is EAAGIGILTV, with a variant containing Leucine at position 27 (ELAGIGILTV) showing enhanced binding affinity and stability .

2.1 T Cell Activation

The recognition of MART-1 (26-35) by CTLs is facilitated by its presentation on MHC molecules. Studies have shown that MART-1-specific CTLs can effectively lyse melanoma cells presenting this epitope. However, tumor cells can develop resistance through various mechanisms, including alterations in antigen processing pathways .

2.2 Immune Evasion

Research indicates that melanoma cells can evade immune detection by downregulating components of the ubiquitin-proteasome system (UPS), which is essential for proper antigen processing. Specifically, the deregulation of p97/VCP, a non-inducible component of the endoplasmic reticulum-associated degradation (ERAD) pathway, has been implicated in this immune escape mechanism . Restoration of p97/VCP expression in resistant melanoma cell lines has been shown to enhance recognition by MART-1 (26-35)-specific CTLs, highlighting its role in maintaining immune surveillance .

3.1 Cancer Immunotherapy

MART-1 (26-35) has emerged as a target for cancer immunotherapy strategies, including peptide vaccines and adoptive T cell therapy. The ability to generate a robust CTL response against this peptide makes it an attractive candidate for therapeutic interventions aimed at melanoma .

3.2 Case Studies

Clinical trials have demonstrated the efficacy of MART-1-targeted therapies:

  • A phase I/IIa trial involving MART-1 TCR gene-modified T cells showed promising results in treating metastatic melanoma, with a significant proportion of patients exhibiting tumor regression following treatment .
  • Another study highlighted that HLA-A*0201-positive patients exhibited high frequencies of MART-1-reactive CTLs, correlating with favorable clinical outcomes when treated with MART-1-based therapies .

4. Data Summary

The following table summarizes key findings related to the biological activity and clinical implications of MART-1 (26-35):

Study Findings Implications
Impaired expression of p97/VCP leads to immune escape in melanoma cellsTargeting UPS components may enhance CTL recognition
Phase I/IIa trial shows efficacy of MART-1 TCR gene-modified T cellsSupports use in advanced melanoma treatment
High frequency of MART-1-reactive CTLs in HLA-A*0201 patientsIndicates potential for effective immunotherapy

5. Conclusion

MART-1 (26-35) plays a pivotal role in the immune response against melanoma, serving as a target for innovative therapeutic strategies. Understanding the mechanisms underlying its recognition and the pathways involved in immune evasion is essential for developing effective treatments. Continued research into MART-1-targeted therapies holds promise for improving outcomes in melanoma patients and potentially other cancers expressing this antigen.

常见问题

Q. What is the structural basis of MART-1 (26-35) interaction with HLA-A*0201?

The interaction is defined by the X-ray crystallography structure of the human 199.16 T-cell receptor (TCR) complexed with MART-1 (26-35), HLA-A2, and β2-microglobulin (PDB ID: 5NQK). This structure reveals critical residues in the peptide-binding groove of HLA-A*0201 and TCR contact sites, enabling rational design of peptide variants for enhanced immunogenicity. Researchers should use structural modeling tools (e.g., PyMOL) to analyze hydrogen bonding and hydrophobic interactions between the peptide and MHC .

Q. How is MART-1 (26-35) utilized in T-cell activation assays?

The peptide is used to stimulate CD8+ cytotoxic T lymphocytes (CTLs) in in vitro assays. For example, EC50 values for T-cell activation can be determined using TCR-transduced KO cells (e.g., DMF5 TCRαβ-KO models). The native MART-1 (26-35) peptide (EAAGIGILTV) exhibits an EC50 of 130 ng/mL, while the A27L variant (ELAGIGILTV) shows improved potency (EC50 = 16 ng/mL) . Include negative controls like scrambled peptides (e.g., AIEIAGGLTV) to validate specificity .

Q. What are the recommended solubility and storage conditions for MART-1 (26-35)?

The peptide has good aqueous solubility. For long-term storage, prepare stock solutions in sterile PBS or DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). For solubility enhancement, warm the solution to 37°C and sonicate briefly .

Advanced Research Questions

Q. How can researchers resolve discrepancies in peptide-MHC complex stability measurements across techniques?

Differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) may yield divergent half-life values due to temperature differences. For MART-1 (26-35)/HLA-A2 complexes, DSF at 37°C reported a half-life of 3.2 hours, while SPR at 25°C measured 1.7 hours. Normalize data by replicating conditions (e.g., temperature, buffer) and validate with complementary methods like fluorescence anisotropy .

Q. What experimental design optimizes comparisons between native MART-1 (26-35) and modified variants (e.g., A27L)?

Use a multi-parametric approach:

  • Binding affinity : Measure MHC-peptide stability via DSF or SPR.
  • Immunogenicity : Quantify IFN-γ secretion (e.g., A27L induces ~25x higher IFN-γ vs. native peptide) using ELISpot or intracellular staining .
  • Functional avidity : Perform serial dilutions in T-cell activation assays to calculate EC50 values . Include dose-response curves and statistical validation (e.g., ANOVA for inter-group differences).

Q. How do anchor residue modifications impact peptide immunogenicity and MHC binding?

Substitutions at primary anchor residues (e.g., position 2 for HLA-A*0201) alter peptide-MHC stability. For MART-1 (26-35), replacing Ala27 with Leu (A27L) increases HLA-A2 binding affinity by 25-fold and extends complex half-life from 3.2 to 16.9 hours. Use alanine scanning or site-directed mutagenesis to systematically evaluate anchor residues, followed by in vitro T-cell assays .

Q. What controls are essential when assessing scrambled peptides in T-cell assays?

Include:

  • Negative control : Scrambled MART-1 (26-35) (e.g., AIEIAGGLTV) to confirm assay specificity.
  • Positive control : A known immunogenic peptide (e.g., NY-ESO-1 157-165).
  • Vehicle control : Solvent (e.g., DMSO) to exclude non-specific effects. Validate using flow cytometry for T-cell activation markers (e.g., CD69, CD137) .

Q. How can structural data inform the design of MART-1 (26-35) analogs for enhanced TCR recognition?

Analyze the 5NQK structure to identify TCR contact residues (e.g., Glu26, Ile30). Introduce substitutions (e.g., hydrophobic or charged residues) at these positions and test using tetramer staining or functional assays. For example, the A27L variant improves TCR-pMHC interaction kinetics, leading to higher T-cell activation .

Methodological Notes

  • Data Contradictions : Address discrepancies in stability assays by standardizing experimental parameters (e.g., temperature, peptide concentration) and cross-validating with orthogonal techniques .
  • Statistical Rigor : Report mean ± SEM for triplicate experiments and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
  • Ethical Compliance : For in vivo studies, ensure protocols align with institutional review boards (IRBs) and include detailed participant selection criteria (e.g., HLA-A*0201+ donors) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。